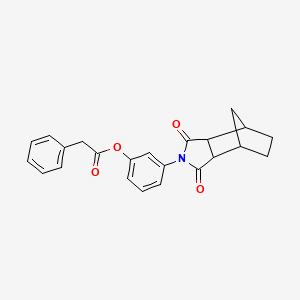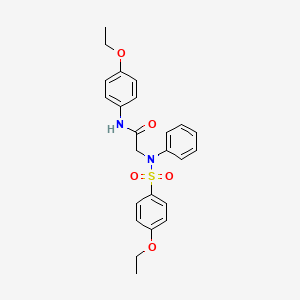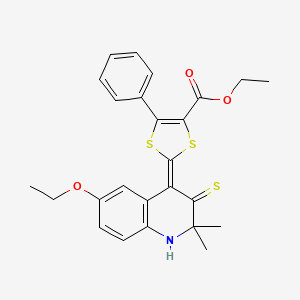
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate is a complex organic compound with a unique structure that includes a dioxooctahydro-methanoisoindole core
Preparation Methods
The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate typically involves multiple steps. The synthetic route often starts with the preparation of the dioxooctahydro-methanoisoindole core, followed by the introduction of the phenyl and phenylacetate groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to meet the demand for this compound .
Chemical Reactions Analysis
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate stands out due to its unique structural features and reactivity. Similar compounds include:
- 5-amino-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-oxopentanoic acid
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl hexanoate These compounds share the dioxooctahydro-methanoisoindole core but differ in their functional groups and overall properties .
Properties
Molecular Formula |
C23H21NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C23H21NO4/c25-19(11-14-5-2-1-3-6-14)28-18-8-4-7-17(13-18)24-22(26)20-15-9-10-16(12-15)21(20)23(24)27/h1-8,13,15-16,20-21H,9-12H2 |
InChI Key |
WHHWEOYOWGDDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)
![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)

![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
